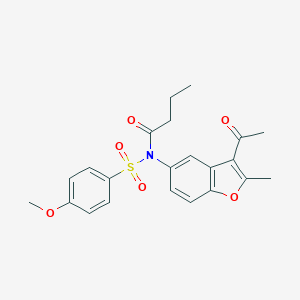![molecular formula C22H18N2O3S2 B285063 N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide, also known as DNTS, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been studied for its potential as an anticancer agent. Studies have shown that N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. In addition, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been shown to have antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In biochemistry, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In material science, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been studied for its potential as a building block for the synthesis of organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide is not fully understood. However, studies have shown that N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide can inhibit the activity of the AKT pathway, which is involved in cell survival and proliferation. In addition, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been shown to have antibacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide can induce apoptosis in cancer cells by inhibiting the activity of the AKT pathway. In addition, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been shown to have antibacterial activity against various strains of bacteria. However, the biochemical and physiological effects of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide in lab experiments is its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In addition, N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide has been shown to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide in lab experiments is its potential toxicity, which requires careful handling and further investigation.
Direcciones Futuras
There are many potential future directions for the study of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide. In medicinal chemistry, further investigation is needed to determine the potential of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide as an anticancer agent and to optimize its activity. In addition, the development of new antibiotics based on N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide requires further investigation. In biochemistry, further investigation is needed to determine the potential of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide as a fluorescent probe for the detection of various biomolecules. In material science, further investigation is needed to determine the potential of N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide as a building block for the synthesis of organic semiconductors.
Métodos De Síntesis
N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-amino-4,6-dimethylphenol with 2-chloro-1,3-naphthalenedione, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. Another method involves the reaction of 2-amino-4,6-dimethylphenol with 2-bromo-1,3-naphthalenedione, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. Both methods have been reported to yield N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide in good yields.
Propiedades
Fórmula molecular |
C22H18N2O3S2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-18(15(2)12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
Clave InChI |
LCGOLHKLWOZZSZ-CLCOLTQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)


![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)